2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Overview
Description
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C11H10N2O3 It is characterized by the presence of a phthalazinone moiety attached to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of a propanoic acid group. The reaction conditions often include:
Condensation Reaction: Phthalic anhydride is reacted with hydrazine hydrate in the presence of a solvent such as ethanol or acetic acid. The reaction is typically carried out at elevated temperatures (around 100-150°C) to form 4-oxo-3,4-dihydrophthalazine.
Acylation Reaction: The resulting phthalazinone is then acylated with a suitable acylating agent, such as propanoic anhydride or propanoyl chloride, under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Propanoic anhydride, propanoyl chloride.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: Contains a fluorine atom and a benzoic acid moiety.
Uniqueness
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its specific combination of the phthalazinone and propanoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the synthesis of pharmaceuticals with targeted biological activities.
Properties
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACAKXDXYHEHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963512 | |
Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4615-94-5 | |
Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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